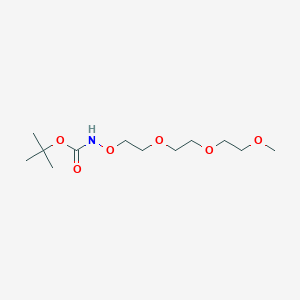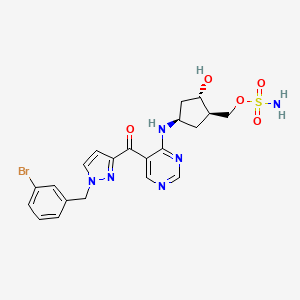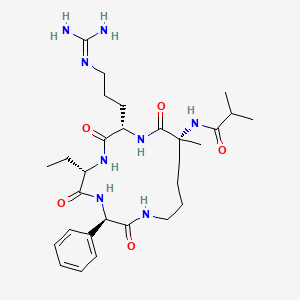
m-PEG3-ONHBoc
Übersicht
Beschreibung
m-PEG3-ONHBoc: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a Boc-protected aminooxy group, which can be removed under acidic conditions to form a free aminooxy group. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .
Wissenschaftliche Forschungsanwendungen
Chemistry:
PROTAC Synthesis: m-PEG3-ONHBoc is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system.
Biology:
Biomolecule Labeling: The free aminooxy group can react with aldehyde and ketone groups in biomolecules, making it useful for labeling and detection.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering potential therapeutic applications.
Industry:
Wirkmechanismus
Target of Action
m-PEG3-ONHBoc is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based PROTAC linker, can be used to connect these two ligands .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. PROTACs, synthesized using this compound, exploit this intracellular system to selectively degrade target proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins. By forming PROTACs that recruit an E3 ubiquitin ligase to a specific target protein, this compound enables the selective degradation of that protein . This can have various molecular and cellular effects depending on the function of the target protein.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the Boc protected aminooxy group in this compound can be removed under acidic conditions . Additionally, the hydrophilic PEG chain in the compound can increase its solubility in aqueous media , potentially influencing its efficacy in different environments.
Zukünftige Richtungen
M-PEG3-ONHBoc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of this compound could be in the development of new PROTACs for targeted therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-ONHBoc involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The Boc group can be removed under acidic conditions to yield the free aminooxy group. The hydrophilic PEG chain is incorporated to enhance water solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Boc-protected aminooxy group can undergo substitution reactions to form various derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminooxy group.
Common Reagents and Conditions:
Acidic Conditions: Used for the removal of the Boc group.
Aldehydes and Ketones: React with the free aminooxy group to form oxime linkages.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
m-PEG3-aminooxy-Boc: Similar to m-PEG3-ONHBoc but with slight variations in structure and reactivity.
Other PEG-based Linkers: Various PEG-based linkers with different chain lengths and functional groups are used in PROTAC synthesis.
Uniqueness: this compound is unique due to its specific combination of a Boc-protected aminooxy group and a hydrophilic PEG chain, which enhances its solubility and reactivity in aqueous media .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGDKXJOAGLHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171931 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-87-9 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)







![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)



